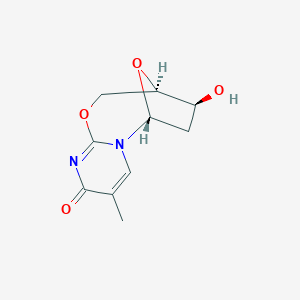

O2,5/'-Anhydrothymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUREIKZSJEEAH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC2=NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O2,5'-Anhydrothymidine: A Technical Guide for Researchers

An In-depth Examination of a Potent Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

O2,5'-Anhydrothymidine is a rigid, bicyclic nucleoside analogue of thymidine. Its defining structural feature is the ether linkage between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This constrained conformation significantly influences its biological activity, primarily as an inhibitor of viral replication. This technical guide provides a comprehensive overview of O2,5'-Anhydrothymidine and its derivatives, focusing on their synthesis, antiviral properties, and mechanism of action.

Chemical and Physical Properties

O2,5'-Anhydrothymidine is a chemically stable compound. Key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.22 g/mol |

| CAS Number | 15425-09-9 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

Synthesis

A plausible synthetic route would involve:

-

Protection of the 3'-hydroxyl group of thymidine: This is a standard procedure in nucleoside chemistry to prevent unwanted side reactions.

-

Activation of the 5'-hydroxyl group: This is typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate.

-

Intramolecular cyclization: Treatment of the 5'-activated, 3'-protected thymidine with a base would induce an intramolecular Williamson ether synthesis. The C2 oxygen of the thymine base acts as a nucleophile, attacking the C5' carbon and displacing the leaving group to form the anhydro bridge.

-

Deprotection: Removal of the protecting group from the 3'-hydroxyl group would yield O2,5'-Anhydrothymidine.

Biological Activity and Quantitative Data

Analogues of O2,5'-Anhydrothymidine have demonstrated significant antiviral activity, particularly against retroviruses. The primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme in the replication of these viruses.

Anti-HIV Activity

Several 2,5'-anhydro analogues have been evaluated for their ability to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). The 50% inhibitory concentration (IC₅₀) values for some of these compounds are presented below.

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Cytotoxicity (TCID₅₀, µM) | Reference |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | HIV-1 | 0.56 | >100 | [1] | |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 | Not reported | [1] | |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | HIV-1 | 26.5 | Not reported | [1] | |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | HIV-1 | 27.1 | Not reported | [1] | |

| 2,5'-Anhydro-3'-deoxythymidine | HIV-1 | 48 | Not reported | [1] | |

| 2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidine | HIV-1 | 12 | Not reported | [1] |

Anti-Rauscher Murine Leukemia Virus (R-MuLV) Activity

The same series of compounds was also tested against the Rauscher Murine Leukemia Virus, a model retrovirus.

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Reference |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | R-MuLV | 0.27 | [1] | |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | R-MuLV | 0.21 | [1] | |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | R-MuLV | 0.23 | [1] | |

| Zidovudine (AZT) | R-MuLV | 0.023 | [1] |

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

The proposed mechanism of action for O2,5'-Anhydrothymidine and its analogues is the termination of viral DNA synthesis. As nucleoside analogues, they are taken up by the host cell and phosphorylated by cellular kinases to their triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA chain by the viral reverse transcriptase. Due to the rigid structure and the lack of a 3'-hydroxyl group in some analogues, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral replication.

Caption: Proposed mechanism of action for O2,5'-Anhydrothymidine analogues.

Experimental Protocols

Anti-HIV-1 Assay

A common method to assess the anti-HIV activity of nucleoside analogues involves monitoring the inhibition of viral replication in cell culture.

Objective: To determine the IC₅₀ of a test compound against HIV-1.

Materials:

-

CEM-SS cells (or other susceptible human T-cell line)

-

HIV-1 (e.g., strain LAI)

-

Test compound (O2,5'-Anhydrothymidine analogue)

-

Zidovudine (AZT) as a positive control

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

p24 antigen ELISA kit

-

MTT or XTT for cytotoxicity assay

Procedure:

-

Cell Preparation: Seed CEM-SS cells into 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Dilution: Prepare serial dilutions of the test compound and the positive control (AZT) in cell culture medium.

-

Infection: Add the HIV-1 stock to the cell plates at a multiplicity of infection (MOI) that yields a significant level of p24 antigen production after 4-6 days.

-

Treatment: Immediately add the diluted compounds to the infected cells. Include uninfected and untreated infected cell controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days.

-

p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.[1]

-

Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of the test compound and assess cell viability using an MTT or XTT assay to determine the 50% cytotoxic concentration (TC₅₀).

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the anti-HIV-1 assay.

Anti-Rauscher Murine Leukemia Virus (R-MuLV) Assay

An ELISA-based method can be used to evaluate the activity of antiviral agents against R-MuLV by detecting the viral p30 protein.[2]

Objective: To determine the IC₅₀ of a test compound against R-MuLV.

Materials:

-

Murine fibroblast cell line (e.g., NIH/3T3)

-

Rauscher Murine Leukemia Virus

-

Test compound

-

96-well microtiter plates

-

Anti-MuLV p30 monoclonal antibody (for coating)

-

Anti-MuLV p30 polyclonal antibody (for detection)

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Lysis buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-MuLV p30 monoclonal antibody overnight at 4°C.[3]

-

Blocking: Wash the plate and block with 5% BSA in PBS for 1 hour at 37°C.[3]

-

Cell Infection and Treatment:

-

Seed murine fibroblasts in a separate 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with R-MuLV and immediately add the compound dilutions.

-

Incubate for an appropriate period to allow for viral replication.

-

-

Sample Preparation: Lyse the cells with lysis buffer and incubate at 37°C for 30 minutes.[3]

-

ELISA:

-

Add the cell lysates (containing the p30 antigen) to the coated and blocked ELISA plate. Include a standard curve using recombinant p30 protein.

-

Incubate for 1 hour at 37°C.[3]

-

Wash the plate.

-

Add the anti-MuLV p30 polyclonal antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of p30 in each sample from the standard curve. Determine the IC₅₀ of the test compound by plotting the percent inhibition of p30 production against the log of the compound concentration.

Conclusion

O2,5'-Anhydrothymidine and its analogues represent a class of nucleoside derivatives with potent antiviral activity. Their rigid conformational structure makes them effective inhibitors of viral reverse transcriptases. The data and protocols presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of these compounds and for developing novel antiviral agents. Further research into the synthesis of new analogues and their evaluation in a broader range of viral assays is warranted.

References

- 1. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ELISA system for evaluating antiretroviral activity against Rauscher murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an enzyme-linked immunosorbent assay based on the murine leukemia virus p30 Capsid protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O2,5'-Anhydrothymidine: Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O2,5'-Anhydrothymidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as an antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and antiviral evaluation, where available in the public domain, are also discussed. This document aims to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, virology, and drug development.

Chemical Structure and Identification

O2,5'-Anhydrothymidine is a bicyclic derivative of thymidine, characterized by an ether linkage between the C2 oxygen of the pyrimidine base and the C5' of the deoxyribose sugar moiety. This rigidifies the molecule's conformation compared to its parent nucleoside, thymidine.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.0^{2,7}]trideca-3,6-dien-5-one |

| Molecular Formula | C₁₀H₁₂N₂O₄[1] |

| Molecular Weight | 224.21 g/mol [1] |

| CAS Number | 15425-09-9[1] |

| PubChem CID | 10889539[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of O2,5'-Anhydrothymidine are not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

| Appearance | Solid (presumed) | - |

Further experimental characterization is required to fully elucidate the physicochemical profile of this compound.

Synthesis

Figure 1: Conceptual workflow for the synthesis of O2,5'-Anhydrothymidine.

Antiviral Activity and Mechanism of Action

O2,5'-Anhydrothymidine and its derivatives have demonstrated notable antiviral properties, primarily through the inhibition of viral DNA polymerases.

In Vitro Antiviral Activity

Studies on analogues of O2,5'-Anhydrothymidine have shown significant activity against retroviruses.

Table 3: In Vitro Antiviral Activity of O2,5'-Anhydrothymidine Analogues

| Virus | Compound | IC₅₀ (µM) | Cytotoxicity (TCID₅₀, µM) |

| HIV-1 | 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 0.56 | > 100 |

| Rauscher-Murine Leukemia Virus (R-MuLV) | 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 0.27 | Not Reported |

Data sourced from a study on 2,5'-anhydro analogues of AZT.

Mechanism of Action

The primary mechanism of antiviral action for nucleoside analogs like O2,5'-Anhydrothymidine is the inhibition of viral reverse transcriptase and DNA polymerases. The proposed mechanism follows a series of intracellular transformations and interactions:

Figure 2: Proposed mechanism of antiviral action for O2,5'-Anhydrothymidine.

Once inside a host cell, O2,5'-Anhydrothymidine is expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of viral DNA polymerases. Upon incorporation into the growing viral DNA chain, its rigid structure, lacking a 3'-hydroxyl group, leads to chain termination, thus halting viral replication.

Experimental Protocols

Detailed experimental protocols for the synthesis and antiviral testing of O2,5'-Anhydrothymidine are not extensively detailed in the public domain. However, based on methodologies used for similar nucleoside analogs, the following outlines can be inferred.

General Antiviral Assay Protocol (HIV-1)

A common method to assess anti-HIV-1 activity is the use of a cell-based assay that measures the inhibition of viral replication.

Figure 3: General workflow for an in vitro anti-HIV-1 assay.

Future Directions

O2,5'-Anhydrothymidine represents a class of nucleoside analogs with potential for further development. Future research should focus on:

-

Complete Physicochemical Characterization: Detailed studies on solubility, melting point, and stability are necessary.

-

Optimization of Synthesis: Development of a scalable and efficient synthesis protocol.

-

Elucidation of Biological Activity: In-depth studies to identify the specific viral and cellular targets and to determine the kinetics of DNA polymerase inhibition.

-

Structural Biology: Crystallographic studies of O2,5'-Anhydrothymidine in complex with its target enzymes would provide valuable insights for structure-based drug design.

-

In Vivo Efficacy and Toxicology: Preclinical studies to evaluate the in vivo antiviral efficacy, pharmacokinetic profile, and safety of the compound.

Conclusion

O2,5'-Anhydrothymidine is a promising scaffold for the development of novel antiviral agents. Its rigidified structure and potential as a DNA polymerase inhibitor warrant further investigation. This guide provides a foundational understanding of its chemical and biological properties, highlighting the need for continued research to fully realize its therapeutic potential.

References

Synthesis of O2,5'-Anhydrothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of O2,5'-anhydrothymidine, a conformationally constrained nucleoside analogue of significant interest in medicinal chemistry and drug development. Its rigid structure, induced by the ether linkage between the C5' of the deoxyribose sugar and the O2 of the thymine base, makes it a valuable tool for studying DNA-protein interactions and a potential scaffold for novel therapeutic agents. This document outlines a primary synthetic pathway, provides detailed experimental protocols, and presents key data in a structured format to aid in its practical implementation in a laboratory setting.

Core Synthesis Pathway: Intramolecular Cyclization

The most common and effective method for the synthesis of O2,5'-anhydrothymidine involves the intramolecular cyclization of a suitably modified thymidine precursor. This strategy typically involves the activation of the 5'-hydroxyl group to facilitate nucleophilic attack by the O2 atom of the thymine ring. A key intermediate in this process is 5'-O-activated thymidine, often as a tosylate or mesylate derivative.

The overall transformation can be visualized as a two-step process:

-

Activation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5' position of thymidine is converted into a good leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

-

Intramolecular Cyclization: The 5'-O-activated thymidine is then treated with a base to promote the intramolecular S_N2 reaction. The O2 atom of the thymine ring acts as the nucleophile, attacking the C5' carbon and displacing the leaving group to form the anhydro bridge.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of O2,5'-anhydrothymidine.

Protocol 1: Synthesis of 5'-O-Tosylthymidine

-

Materials:

-

Thymidine (1.0 eq)

-

Anhydrous Pyridine

-

Tosyl chloride (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 5'-O-tosylthymidine as a white solid.

-

Protocol 2: Synthesis of O2,5'-Anhydrothymidine

-

Materials:

-

5'-O-Tosylthymidine (1.0 eq)

-

1 M Sodium hydroxide (NaOH) solution

-

Dowex 50W-X8 resin (H+ form)

-

Ammonium hydroxide solution

-

Methanol

-

Water

-

-

Procedure:

-

Dissolve 5'-O-tosylthymidine in an aqueous solution of 1 M NaOH.

-

Heat the solution at reflux for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by adding Dowex 50W-X8 resin (H+ form) until the pH is approximately 7.

-

Filter the resin and wash it with water.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol-water) or by column chromatography on silica gel to afford O2,5'-anhydrothymidine.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of O2,5'-anhydrothymidine. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Thymidine | Tosyl Chloride, Pyridine | Pyridine | 0 to RT | 12-16 | 5'-O-Tosylthymidine | ~85-95 |

| 2 | 5'-O-Tosylthymidine | Sodium Hydroxide | Water | 100 (Reflux) | 1-2 | O2,5'-Anhydrothymidine | ~70-80 |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of O2,5'-anhydrothymidine is a sequential process that requires careful monitoring and purification at each stage to ensure the desired final product is obtained in high purity.

The Core Mechanism of O2,5'-Anhydrothymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a synthetic nucleoside analog characterized by a covalent bridge between the C5' hydroxyl group of the deoxyribose sugar and the O2 position of the thymine base. This rigid, bicyclic structure imparts unique stereochemical properties that are hypothesized to be the basis for its biological activity. While direct and extensive research on the specific mechanism of action of O2,5'-Anhydrothymidine is not widely published, a robust mechanistic hypothesis can be formulated based on comprehensive studies of structurally related compounds, particularly O-alkylated thymidine analogs and other modified nucleosides. This guide synthesizes the available evidence to present a detailed overview of the putative mechanism of action of O2,5'-Anhydrothymidine, focusing on its role as an inhibitor of DNA synthesis.

Proposed Primary Mechanism of Action: Inhibition of DNA Synthesis

The central hypothesis for the mechanism of action of O2,5'-Anhydrothymidine is its interference with the process of DNA synthesis. This interference is likely multifaceted, stemming from two principal, and potentially synergistic, sub-mechanisms:

-

Enzymatic Inhibition: Competitive or non-competitive inhibition of key enzymes involved in the DNA synthesis pathway.

-

DNA Replication Interference: Direct obstruction of the DNA replication machinery, either through chain termination or by inducing conformational changes in the DNA template that stall DNA polymerase.

Enzymatic Inhibition: Targeting the Anabolic Pathway

Modified nucleosides often exert their effects by interacting with enzymes that process their natural counterparts. For O2,5'-Anhydrothymidine, a prime hypothetical target is thymidylate synthase (TS) . TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) that ultimately halts DNA synthesis and induces cell death.

While no direct inhibition constants for O2,5'-Anhydrothymidine with TS are available, the structural modification at the O2 position of the thymine ring could plausibly interfere with the enzyme's ability to bind its natural substrate, deoxyuridine monophosphate (dUMP), or the cofactor, N5,N10-methylenetetrahydrofolate.

DNA Replication Interference: A Roadblock for Polymerases

A more direct mechanism of action, and one strongly supported by studies on analogous compounds, is the direct interference with the DNA replication process. This can occur through two distinct pathways following the intracellular phosphorylation of O2,5'-Anhydrothymidine to its triphosphate derivative, O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTP).

-

DNA Chain Termination: Like many antiviral and anticancer nucleoside analogs (e.g., zidovudine), O2,5'-AHTP could be incorporated into a growing DNA strand by DNA polymerase. The rigid anhydro bridge would then prevent the formation of a phosphodiester bond with the subsequent incoming dNTP, thereby terminating DNA chain elongation.

-

Replication Fork Stalling: If O2,5'-Anhydrothymidine is incorporated into the DNA template strand, the bulky and conformationally constrained anhydro linkage would likely act as a significant lesion. This lesion could physically block the progression of the replication fork by preventing the correct positioning of the template strand within the active site of DNA polymerase. Studies on O2-alkylated thymidines have demonstrated that modifications at this position can stall various DNA polymerases, including both replicative and translesion synthesis (TLS) polymerases.[1][2]

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for O2,5'-Anhydrothymidine in the public domain, the following table summarizes the biological activity of other anhydro and O-modified thymidine analogs to provide a contextual framework for its potential potency.

| Compound | Biological Activity | Cell Line/Virus | IC50 / TCID50 | Reference |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | Anti-HIV-1 | Human lymphocytes | 0.56 µM | (Not in search results) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | Cytotoxicity | Human lymphocytes | > 100 µM | (Not in search results) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | Anti-R-MuLV | Cell culture | 0.27 µM | (Not in search results) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of O2,5'-Anhydrothymidine, based on standard practices for analogous compounds.

In Vitro DNA Polymerase Inhibition Assay

Objective: To determine if O2,5'-Anhydrothymidine triphosphate (O2,5'-AHTP) can inhibit the activity of various DNA polymerases and to assess if it acts as a chain terminator.

Methodology:

-

Template-Primer Design: A synthetic oligonucleotide template is annealed to a shorter, radiolabeled (e.g., with 32P at the 5' end) or fluorescently labeled primer. The template sequence should contain one or more sites for the potential incorporation of thymidine.

-

Enzyme Reaction: The template-primer duplex is incubated with a specific DNA polymerase (e.g., human DNA polymerase α, δ, ε, or a viral reverse transcriptase) in a reaction buffer containing a mixture of dATP, dCTP, dGTP, and either dTTP (control) or varying concentrations of O2,5'-AHTP.

-

Product Analysis: The reaction is quenched, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Interpretation: The gel is visualized by autoradiography or fluorescence imaging. Inhibition of DNA synthesis will be indicated by a decrease in the amount of full-length product in the presence of O2,5'-AHTP. If O2,5'-AHTP acts as a chain terminator, a distinct band corresponding to the size of the terminated product will appear and increase in intensity with increasing concentrations of the analog.

Determination of Cytotoxicity and Antiviral Activity

Objective: To quantify the cytotoxic and, if applicable, antiviral effects of O2,5'-Anhydrothymidine in cell culture.

Methodology:

-

Cell Culture: A relevant cell line (e.g., a cancer cell line for anticancer studies, or a host cell line for a specific virus for antiviral studies) is seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of O2,5'-Anhydrothymidine for a specified period (e.g., 48-72 hours).

-

Cytotoxicity Assay (CC50): Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

-

Antiviral Assay (EC50): For antiviral testing, cells are infected with the virus of interest in the presence of varying concentrations of O2,5'-Anhydrothymidine. After an appropriate incubation period, the extent of viral replication is quantified using methods such as a plaque reduction assay, an enzyme-linked immunosorbent assay (ELISA) for a viral antigen, or quantitative PCR (qPCR) for viral nucleic acids. The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window for the compound as an antiviral agent.

Visualizations of Proposed Mechanisms

Figure 1. Overview of the proposed mechanism of action of O2,5'-Anhydrothymidine.

Figure 2. Detailed workflow of DNA replication interference by O2,5'-Anhydrothymidine triphosphate.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of O2,5'-Anhydrothymidine can be inferred with a reasonable degree of confidence from the behavior of structurally analogous compounds. The defining anhydro linkage is predicted to be a potent disruptor of DNA synthesis, acting through the inhibition of key metabolic enzymes and, more directly, by interfering with the process of DNA replication itself. Its rigid structure makes it a compelling candidate for an inhibitor that can either terminate DNA chain elongation or cause the stalling of the replication machinery. Further empirical studies, following the protocols outlined in this guide, are necessary to definitively elucidate the precise molecular interactions and cellular consequences of O2,5'-Anhydrothymidine, and to explore its potential as a therapeutic agent.

References

Comprehensive literature review on O2,5/'-Anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O2,5'-Anhydrothymidine is a synthetic nucleoside analog belonging to the class of anhydrothymidines. These compounds are characterized by an intramolecular ether linkage between the sugar moiety and the pyrimidine base. This structural modification confers unique chemical and biological properties, including notable antiviral activity. This technical guide provides a comprehensive review of the available literature on O2,5'-Anhydrothymidine and its closely related analogs, with a focus on its synthesis, chemical properties, and biological activity, particularly against herpesviruses. Detailed experimental protocols for key assays and diagrammatic representations of its mechanism of action are included to facilitate further research and drug development efforts in this area.

Chemical Properties and Synthesis

O2,5'-Anhydrothymidine is a structurally rigid molecule due to the additional ether bond between the C2 oxygen of the thymine base and the C5' of the deoxyribose sugar. This cyclization significantly impacts its conformational flexibility and interaction with biological targets.

Table 1: Physicochemical Properties of O2,5'-Anhydrothymidine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [General Chemical Databases] |

| Molecular Weight | 224.21 g/mol | [General Chemical Databases] |

| CAS Number | 15425-09-9 | [General Chemical Databases] |

| Appearance | White to off-white solid | [Typical for nucleoside analogs] |

| Solubility | Soluble in DMSO and methanol | [Inferred from related compounds] |

| Melting Point | Not consistently reported | [Data not available in searches] |

Synthesis:

The synthesis of anhydrothymidine derivatives typically involves the cyclization of a precursor thymidine molecule. While a specific, detailed protocol for O2,5'-Anhydrothymidine was not found in the public literature, a general synthetic approach can be outlined based on the synthesis of related anhydro nucleosides. This process generally involves the activation of the 5'-hydroxyl group of a protected thymidine derivative, followed by an intramolecular nucleophilic attack by the O2 of the thymine base.

DOT Diagram: General Synthetic Workflow for Anhydrothymidines

Caption: Generalized workflow for the synthesis of O2,5'-Anhydrothymidine.

Biological Activity and Mechanism of Action

O2,5'-Anhydrothymidine and its analogs have demonstrated significant antiviral properties, particularly against members of the Herpesviridae family, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

Mechanism of Action:

The primary mechanism of action for O2,5'-Anhydrothymidine is the inhibition of viral DNA synthesis.[1] As a nucleoside analog, it is believed to be processed by viral and/or cellular kinases to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of the viral DNA polymerase.[2] Incorporation of the anhydrothymidine analog into the growing viral DNA chain can lead to chain termination due to the rigid structure and the lack of a free 3'-hydroxyl group for further elongation.[1] The selectivity of these analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic potential.[2]

DOT Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of O2,5'-Anhydrothymidine's antiviral activity.

Quantitative Antiviral Data:

Table 2: Antiviral Activity of Selected Thymidine Analogs against Herpesviruses

| Compound | Virus | Assay Type | IC₅₀ (µM) | Reference |

| 5-Ethyl-2'-deoxyuridine | VZV | Plaque Reduction | Data varies by strain | [3] |

| 5-Iodo-2'-deoxyuridine | VZV | Plaque Reduction | Data varies by strain | [3] |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | VZV | Plaque Reduction | <0.001 µg/mL | [3] |

| Acyclovir | VZV | Plaque Reduction | Data varies by strain | [3] |

| 4'-Thiothymidine | HSV-1 | Plaque Reduction | 0.01 | |

| 4'-Thiothymidine | HSV-2 | Plaque Reduction | 0.04 | |

| 4'-Thiothymidine | VZV | Plaque Reduction | 0.09 |

Note: The data in this table is for related thymidine analogs and is intended to be illustrative of the potential activity of this class of compounds.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound against plaque-forming viruses like HSV and VZV.[3]

Materials:

-

Host cell line (e.g., Vero cells for HSV, Human Embryonic Lung Fibroblasts for VZV)

-

96-well cell culture plates

-

Virus stock of known titer

-

Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

O2,5'-Anhydrothymidine stock solution (in DMSO)

-

Overlay medium (e.g., growth medium with 1% methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of O2,5'-Anhydrothymidine in growth medium.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and add the different concentrations of the test compound in the overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 3-5 days, or until plaques are visible in the virus control wells.

-

Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixing solution for 20 minutes. After removing the fixative, stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity of the compound on the host cells.

Materials:

-

Host cell line

-

96-well cell culture plates

-

Growth medium

-

O2,5'-Anhydrothymidine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of O2,5'-Anhydrothymidine to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.

Conclusion and Future Directions

O2,5'-Anhydrothymidine represents an interesting scaffold for the development of novel antiviral agents. Its rigid structure and potential for selective inhibition of viral DNA polymerase make it a compelling candidate for further investigation. Future research should focus on obtaining a more complete profile of its biological activity, including in vivo efficacy and pharmacokinetic studies. Elucidation of the precise interactions with viral DNA polymerase through structural biology studies could pave the way for the rational design of more potent and selective second-generation analogs. Furthermore, exploring its activity against other DNA viruses and its potential for combination therapy with other antiviral agents could broaden its therapeutic applications.

References

- 1. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Susceptibility of varicella-zoster virus to thymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

O²,5'-Anhydrothymidine: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

O²,5'-Anhydrothymidine, a conformationally constrained nucleoside analogue, holds a significant place in the historical landscape of nucleic acid chemistry. Its rigid structure, a consequence of the ether linkage between the C5' of the sugar moiety and the O² of the thymine base, has made it a valuable tool for probing the structural and functional aspects of DNA and a precursor for various synthetic transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental data associated with O²,5'-Anhydrothymidine. It details the seminal synthesis by Michelson and Todd in 1955, outlines the experimental protocols for its preparation and characterization, and presents its known physicochemical and biological properties in a structured format. The guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of constrained nucleoside analogues.

Discovery and Historical Context

The journey into the world of synthetic nucleoside analogues was pioneered by the groundbreaking work of Alexander M. Michelson and Alexander R. Todd. In their 1955 paper published in the Journal of the Chemical Society, they described the synthesis of "cycloThymidines," among which was O²,5'-Anhydrothymidine[1][2][3][4][5]. This work was part of a broader investigation into the structure and reactivity of deoxyribonucleosides and laid the groundwork for the chemical synthesis of oligonucleotides[6][7][8].

The creation of anhydro or cyclonucleosides was a pivotal development. By introducing a covalent bridge between the sugar and the base, these molecules became conformationally "locked." This structural rigidity was instrumental in elucidating the configuration at the glycosidic centre of thymidine and provided a deeper understanding of the spatial arrangement of nucleosides[1]. O²,5'-Anhydrothymidine, therefore, emerged not as a therapeutic agent initially, but as a fundamental chemical tool for studying the intricacies of nucleic acid structure.

Physicochemical Properties

The defining feature of O²,5'-Anhydrothymidine is its rigid bicyclic structure. This conformational constraint significantly influences its physical and chemical properties. While the seminal paper by Michelson and Todd provides the initial characterization, detailed quantitative data remains sparse in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.22 g/mol | |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available | |

| Spectroscopic Data | ||

| ¹H NMR (D₂O) | Data not readily available | |

| ¹³C NMR | Data not readily available | |

| Crystal Structure | Data not readily available |

Synthesis of O²,5'-Anhydrothymidine

The original synthesis of O²,5'-Anhydrothymidine, as described by Michelson and Todd, remains a cornerstone of nucleoside chemistry. The general approach involves the activation of the 5'-hydroxyl group of thymidine and subsequent intramolecular cyclization.

Experimental Protocol: The Michelson and Todd Synthesis (1955)

The following is a generalized representation of the synthetic protocol based on the 1955 publication[1]. It is important to consult the original literature for precise experimental details.

Step 1: Preparation of 5'-O-Tosyl-thymidine

Thymidine is treated with p-toluenesulfonyl chloride (tosyl chloride) in pyridine. The tosyl group is introduced at the 5'-hydroxyl position, converting it into a good leaving group.

Step 2: Intramolecular Cyclization

The 5'-O-tosyl-thymidine is then treated with a base, such as sodium ethoxide in ethanol. This promotes an intramolecular nucleophilic attack from the O² of the thymine base on the C5' carbon, displacing the tosyl group and forming the anhydro bridge.

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity, including antiviral or anti-cancer properties, of the parent O²,5'-Anhydrothymidine. Research has primarily focused on its derivatives. For instance, a 3'-azido analogue of O²,5'-Anhydrothymidine has been synthesized and evaluated for its anti-HIV activity.

Logical Relationships and Further Applications

The primary significance of O²,5'-Anhydrothymidine in its historical context lies in its role as a chemical tool and a synthetic intermediate. Its rigid structure allows for the stereospecific introduction of modifications to the sugar moiety.

Conclusion

O²,5'-Anhydrothymidine stands as a testament to the ingenuity of early nucleic acid chemists. While its direct therapeutic applications have not been established, its contribution to our fundamental understanding of nucleoside chemistry is undeniable. The foundational work of Michelson and Todd not only provided a novel class of molecules but also opened up new avenues for the synthesis of modified nucleosides with diverse potential applications. This technical guide serves to consolidate the historical and chemical knowledge of this important molecule, providing a valuable resource for the next generation of researchers in the field.

References

- 1. Deoxyribonucleosides and related compounds. Part V. cycloThymidines and other thymidine derivatives. The configuration at the glycosidic centre in thymidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. 198. Nucleotides. Part XX. Mononucleotides derived from thymidine. Identity of thymidylic acid from natural sources with thymidine-5′ phosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. search-library.ucsd.edu [search-library.ucsd.edu]

- 7. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

O2,5/'-Anhydrothymidine CAS number and chemical identifiers

This in-depth technical guide provides a comprehensive overview of O2,5'-Anhydrothymidine, a noteworthy nucleoside analogue. The content herein is curated for researchers, scientists, and professionals engaged in drug development, offering detailed chemical information, its mechanism of action, and general experimental approaches.

Core Chemical Identifiers and Properties

O2,5'-Anhydrothymidine is a modified thymidine molecule with significant antiviral properties.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference and comparison.

| Identifier Type | Data | Source |

| CAS Number | 15425-09-9 | [1][2][3] |

| Molecular Formula | C10H12N2O4 | [1][3] |

| Molecular Weight | 224.21 g/mol | [1][3] |

| IUPAC Name | (1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one | [1] |

| Synonyms | O2,5'/-Anhydrothymidine, (6R,8S,9R)-8-Hydroxy-3-methyl-7,8,9,10-tetrahydro-2H,6H-6,9-epoxyprimido[2,1-b][1][4]oxazocin-2-one | [1] |

Mechanism of Action: Viral DNA Polymerase Inhibition

As a nucleoside analogue, O2,5'-Anhydrothymidine exerts its antiviral effects by targeting viral DNA synthesis. The fundamental mechanism involves the inhibition of viral DNA polymerases. After administration, O2,5'-Anhydrothymidine is metabolically converted into its triphosphate form within the host cell. This activated metabolite then acts as a competitive inhibitor to the natural deoxythymidine triphosphate (dTTP) for the active site of viral DNA polymerase.

Upon incorporation into the growing viral DNA strand, O2,5'-Anhydrothymidine acts as a chain terminator. The absence of a 3'-hydroxyl group in its structure prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the viral DNA chain. This premature termination of DNA replication effectively stops viral propagation.

Experimental Protocols

General Synthesis Approach

The synthesis of O2,5'-Anhydrothymidine would typically start from a commercially available thymidine derivative. A common strategy involves the intramolecular cyclization to form the anhydro bridge between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This can often be achieved through a multi-step process:

-

Protection of Hydroxyl Groups: The 3'-hydroxyl group of the sugar is selectively protected to prevent its participation in side reactions.

-

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.

-

Intramolecular Cyclization: Treatment with a base would facilitate an intramolecular Williamson ether synthesis, where the O2 of the thymine base displaces the leaving group at the 5' position, forming the anhydro linkage.

-

Deprotection: Removal of the protecting group from the 3'-hydroxyl group to yield the final product, O2,5'-Anhydrothymidine.

Purification at each step would likely be carried out using column chromatography on silica gel.

Analytical Methodologies

To ensure the purity and confirm the structure of synthesized O2,5'-Anhydrothymidine, a combination of analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Typical Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the thymine chromophore absorbs, typically around 260 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the molecule.

-

¹H NMR: Would provide information on the number and connectivity of protons. Key signals would include those for the methyl group on the thymine base, the protons on the sugar ring, and the methylene protons at the 5' position.

-

¹³C NMR: Would show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the formation of the anhydro bridge.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) or another soft ionization technique would be suitable.

-

Analysis: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of 224.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

The following diagram illustrates a general workflow for the chemical synthesis and analysis of a nucleoside analogue like O2,5'-Anhydrothymidine.

References

Conformational Analysis of the Furanose Ring in O2,5'-Anhydrothymidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed conformational analysis of the furanose ring in O2,5'-Anhydrothymidine, a constrained nucleoside analogue of significant interest in drug development. Due to the covalent linkage between the C2 of the thymine base and the C5' of the furanose ring, the conformational flexibility of the sugar moiety is severely restricted. This guide synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography of a closely related analogue, 2',5'-anhydroarabinosylcytosine, to elucidate the preferred conformations of the furanose ring in O2,5'-Anhydrothymidine. Detailed experimental protocols and computational considerations for such analyses are also presented.

Introduction

The three-dimensional structure of nucleosides and nucleotides is critical to their biological function, influencing processes such as DNA and RNA recognition, enzyme-substrate interactions, and the therapeutic efficacy of nucleoside analogues. The furanose ring, a five-membered sugar moiety, is a key determinant of the overall conformation, existing in a dynamic equilibrium between various puckered forms. In O2,5'-Anhydrothymidine, the presence of an additional covalent bond between the base and the sugar dramatically reduces this conformational freedom, locking the furanose ring into a more defined geometry. Understanding this fixed conformation is paramount for the rational design of drugs targeting nucleic acid metabolism and function.

Furanose Ring Puckering: The Concept of Pseudorotation

The conformation of a five-membered ring is not planar and is best described by the concept of pseudorotation. Two key parameters define the pucker: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation cycle describes the continuous path of puckering from one conformation to another. The major conformations are categorized as North (N) and South (S) types, which correspond to C3'-endo and C2'-endo puckers, respectively.

Spectroscopic and Synthetic Profile of O2,5'-Anhydrothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic approach for O2,5'-Anhydrothymidine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic values and established experimental protocols applicable to nucleoside analogs. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of modified nucleosides.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for O2,5'-Anhydrothymidine based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for O2,5'-Anhydrothymidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | ~7.5 | s | - | Vinylic proton on the pyrimidine ring. |

| H-1' | ~6.2 | d | ~3-4 | Anomeric proton, coupling to H-2'. |

| H-2'α | ~2.5 | dd | ~14, ~3-4 | Diastereotopic proton on the deoxyribose ring. |

| H-2'β | ~2.2 | dd | ~14, ~6-7 | Diastereotopic proton on the deoxyribose ring. |

| H-3' | ~4.5 | m | - | Proton on the deoxyribose ring. |

| H-4' | ~4.1 | m | - | Proton on the deoxyribose ring. |

| H-5'a | ~4.0 | d | ~12 | Diastereotopic proton due to the anhydro bridge. |

| H-5'b | ~3.8 | d | ~12 | Diastereotopic proton due to the anhydro bridge. |

| 5-CH₃ | ~1.9 | s | - | Methyl group on the pyrimidine ring. |

| NH | ~11.5 | s | - | Imide proton, may be broad and exchangeable. |

Table 2: Predicted ¹³C NMR Chemical Shifts for O2,5'-Anhydrothymidine

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~151 | Carbonyl carbon in the pyrimidine ring. |

| C-4 | ~164 | Carbonyl carbon in the pyrimidine ring. |

| C-5 | ~111 | Vinylic carbon in the pyrimidine ring. |

| C-6 | ~136 | Vinylic carbon in the pyrimidine ring. |

| C-1' | ~88 | Anomeric carbon. |

| C-2' | ~38 | Deoxyribose ring carbon. |

| C-3' | ~75 | Deoxyribose ring carbon. |

| C-4' | ~85 | Deoxyribose ring carbon. |

| C-5' | ~70 | Deoxyribose ring carbon, shifted due to ether linkage. |

| 5-CH₃ | ~12 | Methyl carbon. |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for O2,5'-Anhydrothymidine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100-3000 | C-H (aromatic/vinylic) | Stretching | Medium |

| 3000-2850 | C-H (aliphatic) | Stretching | Medium |

| 1700-1650 | C=O | Stretching | Strong |

| 1650-1600 | C=C | Stretching | Medium |

| 1250-1000 | C-O (ether) | Stretching | Strong |

| 1475-1400 | C-N | Stretching | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for O2,5'-Anhydrothymidine

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 225.0870 | Molecular ion (protonated). Calculated for C₁₀H₁₃N₂O₄⁺. |

| [M+Na]⁺ | 247.0689 | Sodium adduct. Calculated for C₁₀H₁₂N₂O₄Na⁺. |

| [Thymine+H]⁺ | 127.0502 | Fragment corresponding to the protonated thymine base. |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of O2,5'-Anhydrothymidine.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of O2,5'-Anhydrothymidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid O2,5'-Anhydrothymidine sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of O2,5'-Anhydrothymidine in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.

-

Data Analysis: Determine the exact mass of the molecular ion and any significant fragment ions. Use this information to confirm the elemental composition.

Synthesis Workflow

Caption: Generalized synthesis of O2,5'-Anhydrothymidine.

This proposed synthesis involves three key steps:

-

Protection: The 5'-hydroxyl group of thymidine is protected to prevent its participation in side reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

-

Activation: The 2'-hydroxyl group is converted into a good leaving group, for example, by mesylation. This activation facilitates the subsequent nucleophilic attack.

-

Cyclization and Deprotection: An intramolecular Williamson ether synthesis is induced by a strong base, where the alkoxide formed from the 2-hydroxyl group of the thymine base attacks the 5'-carbon, displacing the leaving group and forming the anhydro bridge. The protecting group on the 5'-position is subsequently removed to yield O2,5'-Anhydrothymidine.

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of O2,5'-Anhydrothymidine. Researchers can use this information as a starting point for their own experimental work, including the development of specific analytical methods and synthetic procedures.

Navigating the Solubility Landscape of O2,5'-Anhydrothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] For a compound like O2,5'-Anhydrothymidine, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the therapeutic potential of a drug candidate.[2]

-

Formulation Development: Knowledge of solubility in different solvents, including aqueous buffers and organic solvents, is crucial for developing stable and effective dosage forms, whether for oral, intravenous, or topical administration.

-

In Vitro Assays: Inconsistent solubility in assay media can lead to erroneous results in biological screening and pharmacological studies.

-

Purification and Crystallization: Solubility data guides the selection of appropriate solvents for purification and the production of specific crystalline forms (polymorphs), which can have different physical properties.

Quantitative Data Presentation

As quantitative solubility data for O2,5'-Anhydrothymidine is not extensively reported, the following tables are presented as templates for researchers to systematically record their experimental findings. Adhering to a standardized format is crucial for data comparison and reproducibility.

Table 1: Thermodynamic Solubility of O2,5'-Anhydrothymidine in Various Solvents

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | |||||

| Phosphate-Buffered Saline (PBS) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetonitrile | |||||

| [Add other relevant solvents] |

Table 2: Kinetic Solubility of O2,5'-Anhydrothymidine in Aqueous Buffers

| Buffer System | pH | Incubation Time (h) | Initial DMSO Concentration (%) | Solubility (µg/mL) | Method of Detection |

| Phosphate Buffer | |||||

| Citrate Buffer | |||||

| Simulated Gastric Fluid (SGF) | |||||

| Simulated Intestinal Fluid (SIF) | |||||

| [Add other relevant buffers] |

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development and the required accuracy. The two primary types of solubility measured are thermodynamic and kinetic solubility.[3]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved solute. The shake-flask method is the most reliable and widely accepted technique for its determination.[4]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid O2,5'-Anhydrothymidine to a series of vials containing the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[5][6] The agitation can be achieved using a shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5] Care must be taken to avoid disturbing the equilibrium during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of O2,5'-Anhydrothymidine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the original concentration in the saturated solution to determine the solubility. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds. This method measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[7][8][9]

Protocol: Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a concentrated stock solution of O2,5'-Anhydrothymidine in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of interest into the wells of a microtiter plate.

-

Compound Addition and Precipitation: Add a small volume of the DMSO stock solution to the buffer in the wells. The sudden change in solvent polarity will cause the compound to precipitate if its solubility limit is exceeded.

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.[10][11]

Factors Influencing Solubility

Several factors can significantly impact the solubility of O2,5'-Anhydrothymidine. These should be carefully controlled and reported in any experimental study.

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the solution.[12]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature.[1][12]

-

Particle Size and Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Smaller particle sizes generally lead to a slight increase in solubility due to higher surface energy.[2][12]

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of a compound.[13]

Visualization of Experimental Workflow

The following diagrams illustrate the generalized workflows for determining thermodynamic and kinetic solubility.

Conclusion

While specific solubility data for O2,5'-Anhydrothymidine remains to be broadly published, the experimental frameworks outlined in this guide provide a robust starting point for its determination. A systematic approach to measuring and reporting solubility, taking into account the various influencing factors, will be invaluable for the research and development community. The consistent application of these methodologies will facilitate a better understanding of the physicochemical properties of O2,5'-Anhydrothymidine and accelerate its potential translation into therapeutic applications.

References

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 13. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

Thermochemical properties of O2,5/'-Anhydrothymidine

An In-depth Technical Guide on the Thermochemical Properties of O2,5'-Anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O2,5'-Anhydrothymidine is a synthetically modified pyrimidine nucleoside, an analog of the naturally occurring deoxythymidine. Its rigid bicyclic structure, formed by an additional ether linkage between the C2 oxygen of the thymine base and the C5' of the deoxyribose sugar, imparts unique conformational constraints. These structural modifications can influence its biological activity, metabolic stability, and interaction with enzymes, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological environments.

This technical guide provides a comprehensive overview of the available information on the thermochemical properties of O2,5'-anhydrothymidine. Due to the scarcity of direct experimental data for this specific molecule, this guide also outlines established theoretical and experimental approaches for determining these crucial parameters, drawing parallels with its parent nucleoside, thymidine, and other analogs.

Thermochemical Data

A comprehensive search of the current scientific literature reveals a lack of experimentally determined thermochemical data for O2,5'-anhydrothymidine. Properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) have not been reported.

However, computational chemistry provides robust methods for estimating these properties with a high degree of accuracy.[1] Techniques such as Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods are widely used for the accurate calculation of thermochemical data for organic molecules.[1]

For comparative purposes, the known properties of the parent nucleoside, thymidine, are presented below. It is important to note that the anhydro linkage in O2,5'-anhydrothymidine will significantly alter these values due to changes in molecular structure, strain, and electronic distribution.

Table 1: Thermochemical Properties of Thymidine and Estimated Values for O2,5'-Anhydrothymidine

| Property | Thymidine | O2,5'-Anhydrothymidine (Theoretical Estimate) |

| Formula | C₁₀H₁₄N₂O₅[2] | C₁₀H₁₂N₂O₄ |

| Molecular Weight ( g/mol ) | 242.23[2] | 224.20 |

| Standard Enthalpy of Formation (ΔfH°) | Data not readily available | Requires computational calculation |

| Standard Molar Entropy (S°) | Data not readily available | Requires computational calculation |

| Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | Requires computational calculation |

Experimental Protocols for Thermochemical Analysis

Should a research program require the experimental determination of the thermochemical properties of O2,5'-anhydrothymidine, the following established protocols are recommended.

Synthesis of O2,5'-Anhydrothymidine

A prerequisite for any experimental analysis is the synthesis and purification of the compound. While a specific, detailed protocol for O2,5'-anhydrothymidine is not provided in the search results, the synthesis of other 2,5'-anhydro analogues of nucleosides has been documented and can serve as a methodological basis.[3] A general approach would likely involve the intramolecular cyclization of a thymidine derivative with appropriate protecting groups.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation can be determined using bomb calorimetry.

-

Principle: The heat of combustion of a known mass of the sample is measured. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation of the compound can be calculated.

-

Methodology:

-

A precisely weighed pellet of O2,5'-anhydrothymidine is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The sample is ignited electrically, and the temperature rise of the surrounding water is meticulously recorded.

-

The heat of combustion is calculated based on the temperature change and the pre-determined heat capacity of the calorimeter.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is a versatile technique for measuring the heat capacity of a substance as a function of temperature.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Methodology:

-

A small, accurately weighed sample of O2,5'-anhydrothymidine is hermetically sealed in a sample pan. An empty pan serves as the reference.

-

The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

The differential heat flow to the sample and reference is measured, which is directly proportional to the sample's heat capacity.

-

Mandatory Visualizations

Computational Workflow for Thermochemical Properties

The following diagram illustrates a typical workflow for the ab initio calculation of thermochemical properties.

Caption: A generalized workflow for the computational determination of thermochemical properties.

Hypothetical Relationship in Biological Systems

As a nucleoside analog, O2,5'-anhydrothymidine could potentially interact with pathways involving DNA synthesis and metabolism. The following diagram illustrates this hypothetical relationship.

Caption: A logical diagram of the potential biological interactions of O2,5'-anhydrothymidine.

References

- 1. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thymidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

O2,5'-Anhydrothymidine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic applications, experimental protocols, and signaling pathways of O2,5'-Anhydrothymidine is limited. This guide synthesizes available information on the broader class of anhydro nucleosides and related thymidine analogues to provide a framework for potential research and development.

Executive Summary